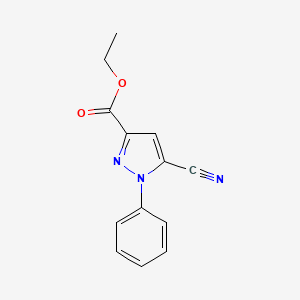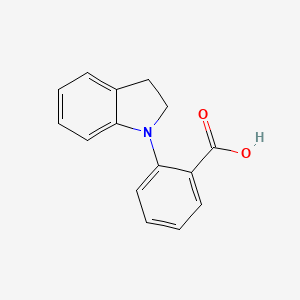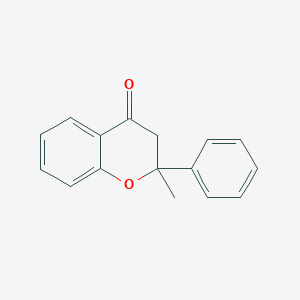
7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one is a compound of interest in various fields of chemistry and pharmacology This compound features a quinazolinone core, which is a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the difluoromethylation of quinazolinone derivatives using fluoroform (CHF3) as a reagent . This reaction can be carried out in a continuous flow system to enhance efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors are often employed to ensure consistent quality and high throughput . The use of fluoroform in these reactions is advantageous due to its availability and reactivity under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced quinazolinone derivatives.
Substitution: Substituted quinazolinone derivatives with new functional groups.
Scientific Research Applications
7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, while the quinazolinone core provides structural stability . The methylthio group may also contribute to the compound’s overall reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
7-(Trifluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
7-(Difluoromethyl)-2-(ethylthio)-7,8-dihydroquinazolin-5(6H)-one: Similar structure but with an ethylthio group instead of a methylthio group.
Uniqueness
The presence of the difluoromethyl group in 7-(Difluoromethyl)-2-(methylthio)-7,8-dihydroquinazolin-5(6H)-one makes it unique compared to its trifluoromethyl counterpart, as it may exhibit different reactivity and binding properties . Additionally, the methylthio group provides distinct chemical and biological characteristics compared to other alkylthio groups .
Properties
Molecular Formula |
C10H10F2N2OS |
|---|---|
Molecular Weight |
244.26 g/mol |
IUPAC Name |
7-(difluoromethyl)-2-methylsulfanyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C10H10F2N2OS/c1-16-10-13-4-6-7(14-10)2-5(9(11)12)3-8(6)15/h4-5,9H,2-3H2,1H3 |
InChI Key |
OMUUHJPJNHCAHX-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC=C2C(=N1)CC(CC2=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


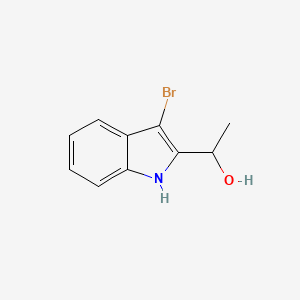



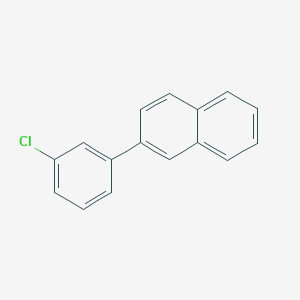
![7-Fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B11869896.png)
